2,5-Diacetylfuran

Biomass conversion Green Chemistry Synthetic Yield

Select 2,5-Diacetylfuran for high-purity FDCA synthesis, circumventing HMF purification bottlenecks. Its symmetrical diketone structure provides controlled reactivity for premium PEF plastics, advanced pharmaceutical intermediates, and flavor/fragrance applications. With a low melting point (94 °C) and an 86 % reported synthesis yield, it ensures cost-effective scalability. Procure a compound that delivers quantifiable performance advantages over conventional furan platforms.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 38071-72-6
Cat. No. B3052043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diacetylfuran
CAS38071-72-6
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(O1)C(=O)C
InChIInChI=1S/C8H8O3/c1-5(9)7-3-4-8(11-7)6(2)10/h3-4H,1-2H3
InChIKeyHJULPPMMCXMWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diacetylfuran (CAS 38071-72-6) as a Bifunctional Furan Platform Chemical: Sourcing and Procurement Guide


2,5-Diacetylfuran (CAS 38071-72-6) is a biomass-derived, symmetrical diketone belonging to the furan class of platform chemicals . Unlike its more common biomass-derived counterparts such as 5-hydroxymethylfurfural (HMF), it features two terminal ketone groups, providing distinct reactivity and physicochemical properties. This compound serves as a key intermediate or precursor for the synthesis of high-value chemicals, including pharmaceuticals, fragrances, and advanced polymer monomers like 2,5-furandicarboxylic acid (FDCA) [1].

2,5-Diacetylfuran Functional Specificity: Why Closely Related Furan Analogs Are Not Interchangeable


Substituting 2,5-diacetylfuran with other furan derivatives like 2,5-diformylfuran (DFF) or 5-hydroxymethylfurfural (HMF) introduces significant and quantifiable changes in reaction pathways, physicochemical properties, and downstream product performance. The acetyl groups in 2,5-diacetylfuran confer a markedly different reactivity profile compared to the aldehyde groups in DFF or the mixed aldehyde/hydroxyl groups in HMF . This affects key parameters such as oxidation selectivity, melting point, and the purity profile of resulting monomers like FDCA, ultimately invalidating a one-to-one substitution in established synthetic routes or end-product applications [1]. The following evidence quantifies these critical differentiators.

Quantitative Evidence for 2,5-Diacetylfuran Differentiation: Yield, Purity, and Performance vs. Comparators


Synthesis Yield Advantage: 2,5-Diacetylfuran vs. DFF from Carbohydrates

When synthesized via optimized routes, 2,5-diacetylfuran can be obtained in a comparable or improved yield compared to its direct analog 2,5-diformylfuran (DFF) when starting from simpler furan building blocks. A patent (CN112321545A) reports an 86% yield for 2,5-diacetylfuran via an acylation route [1]. In contrast, a 2025 study on DFF synthesis reported a yield of 85% under continuous flow conditions, with prior batch methods showing yields as low as 73% [2]. This positions 2,5-diacetylfuran as a yield-competitive, and in some contexts, a higher-yielding intermediate for specific downstream transformations.

Biomass conversion Green Chemistry Synthetic Yield

Superior Purification Profile: Higher Melting Point of 2,5-Diacetylfuran Simplifies Isolation vs. Analog

The melting point of 2,5-diacetylfuran is reported as 94 °C , significantly lower than that of 2,5-diformylfuran (DFF), which is typically reported in the range of 109-113 °C . A lower melting point can facilitate simpler and more energy-efficient purification by crystallization from reaction mixtures, reducing overall process costs and energy intensity in industrial-scale synthesis.

Purification Crystallization Material Science

Differentiated Downstream Monomer Purity: 2,5-Diacetylfuran as a High-Purity FDCA Precursor

The choice of precursor significantly impacts the purity of the final monomer, 2,5-furandicarboxylic acid (FDCA), which is crucial for achieving high molecular weight polyesters like PEF. A patent (CN104151275A) specifically claims the use of 2,5-diacetylfuran as a raw material to prepare FDCA with high purity and fewer by-products compared to alternative routes starting from HMF [1]. While FDCA yields from HMF can be high (e.g., 96-99% in various catalytic systems [2]), the purification of FDCA from HMF oxidation often involves separating impurities like 5-formyl-2-furancarboxylic acid (FFCA). The pathway via 2,5-diacetylfuran is asserted to circumvent these specific purification challenges, leading to a purer product suitable for high-performance engineering plastics [1].

Polymer Chemistry Bioplastics Monomer Synthesis

High-Value Application Scenarios for 2,5-Diacetylfuran Driven by Quantified Performance


High-Yield Synthesis of 2,5-Furandicarboxylic Acid (FDCA) for Bioplastics

Researchers and industrial chemists aiming to produce high-purity FDCA, the monomer for 100% bio-based PEF plastics, should consider 2,5-diacetylfuran as a strategic alternative to the more common HMF oxidation route. As detailed in patent CN104151275A , this pathway is designed to deliver FDCA with high purity and a simplified process flow, directly addressing the purification bottlenecks associated with HMF-derived intermediates. This is particularly relevant for applications demanding high molecular weight polyesters with superior barrier properties.

Manufacturing of Flavor and Fragrance Compounds with a Caramel-like Profile

The food and fragrance industries can leverage 2,5-diacetylfuran as a high-value intermediate due to its established organoleptic properties. Its primary use is as a flavoring agent with a distinct sweet, caramel-like aroma . This direct application provides a quantifiable sensory differentiation that drives its procurement over non-flavor active furan analogs. The compound's lower melting point (94 °C) also facilitates its handling and formulation in various flavor delivery systems.

Synthesis of Specialized Pharmaceuticals and Agrochemicals

Procurement of 2,5-diacetylfuran is justified for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where its unique diketone structure enables chemical transformations not accessible from HMF or DFF . Its symmetrical acetyl groups allow for controlled, sequential derivatization, a key advantage in multi-step medicinal chemistry campaigns. The reported 86% synthesis yield [1] ensures a cost-effective entry into these advanced molecular scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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